Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxy-1-tetralone

Physicochemical profiling Solubility optimization Reactivity tuning

Optimize your CNS drug-discovery campaigns with 6-hydroxy-1-tetralone—the only isomer delivering dual A₁/A₂A adenosine receptor antagonism (Ki < 7 μM). Its unique acidity (pKa 7.74) permits selective benzylation (97% yield) and tunable DDQ oxidation pathways unavailable to 5-/7-OH analogs. Secure this differentiation today for convergent synthesis of Harringtonolide-like frameworks.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 3470-50-6
Cat. No. B047845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-tetralone
CAS3470-50-6
Synonyms3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone;  1,2,3,4-Tetrahydro-6-hydroxynaphthyl-1-one;  3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone;  6-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-one;  6-Hydroxy-3,4-dihydro-2H-naphthalen-1-one;  6-Hydroxy-3,4-dihydronaphthalen
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)C(=O)C1
InChIInChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,11H,1-3H2
InChIKeyFNSQPQKPPGALFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-1-tetralone (CAS 3470-50-6) Procurement Guide: Core Identity and Physicochemical Profile


6-Hydroxy-1-tetralone (6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone) is a bicyclic aromatic ketone bearing a hydroxyl substituent at the 6-position of the tetralone scaffold . With a molecular weight of 162.19 g/mol and a melting point of 154–157 °C, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its hydroxyl group confers distinct acid/base properties (pKa = 7.74) that differentiate it from other positional isomers and enable selective functionalization strategies .

Why 6-Hydroxy-1-tetralone Cannot Be Replaced by 5‑ or 7‑Hydroxy Isomers: Evidence-Based Differentiators


Positional isomers of hydroxy-1-tetralone (5‑OH, 6‑OH, 7‑OH) exhibit markedly divergent physicochemical properties and biological activities that preclude simple substitution [1]. The 6‑hydroxy derivative displays a pKa of 7.74—approximately 1.6–1.7 units lower than the 5‑OH (pKa 9.37±0.20) and 7‑OH (pKa 9.44±0.20) isomers—rendering it substantially more acidic and altering its solubility, hydrogen‑bonding capacity, and reactivity in alkylation/acylation protocols . Furthermore, in adenosine receptor pharmacology, the C6‑hydroxy substituent imparts a distinct dual A₁/A₂A binding profile not observed with C5 or C7 substitution, underscoring the functional non‑equivalence of these regioisomers [1].

Quantitative Differentiation of 6-Hydroxy-1-tetralone: Head-to-Head and Cross-Study Comparative Data


pKa and Ionization State: 6-Hydroxy-1-tetralone Is Significantly More Acidic Than 5- and 7-Isomers

The pKa of 6-hydroxy-1-tetralone is reported as 7.74, a value that is 1.63 and 1.70 units lower than the predicted pKa values of the 5‑hydroxy (9.37±0.20) and 7‑hydroxy (9.44±0.20) isomers, respectively . This >50‑fold difference in acidity directly impacts the fraction of ionized species at physiological pH and influences solubility, membrane permeability, and nucleophilicity of the hydroxyl oxygen .

Physicochemical profiling Solubility optimization Reactivity tuning

Adenosine Receptor Binding: C6-Hydroxy Substituent Confers Dual A₁/A₂A Affinity Not Observed with C5 or C7

In a series of 2-benzylidene-1-tetralone derivatives, compounds bearing a C6‑hydroxy group (compounds 4 and 8) exhibited dual affinity for both A₁ and A₂A adenosine receptors with Ki values below 7 μM [1]. In contrast, C5‑hydroxy substitution favored A₂A affinity, while C7‑hydroxy substitution favored A₁ binding [1]. This regio‑specific pharmacological profile is unique to the 6‑hydroxy scaffold.

GPCR pharmacology Neurological disorders Receptor selectivity

DDQ‑Mediated Benzylic Oxidation: 6-Hydroxytetralins Follow a Distinct Mechanistic Pathway

Treatment of 6-hydroxytetralins with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in alcoholic solvents proceeds via a quinone methide intermediate [1]. Using two equivalents of DDQ affords the corresponding 6-hydroxytetralin-1-ones in good yield, whereas one equivalent yields 1-alkoxy derivatives [1]. This bifurcated outcome is specific to the 6‑hydroxy substitution pattern and is not documented for the 5‑ or 7‑hydroxy analogs.

Oxidation chemistry Reaction mechanism Quinone methides

Melting Point and Physical Form: 6-Hydroxy-1-tetralone Exhibits an Intermediate Melting Range

The melting point of 6-hydroxy-1-tetralone is 154–157 °C . This is substantially lower than that of 5‑hydroxy-1-tetralone (205.5–211.5 °C) and slightly lower than that of 7‑hydroxy-1-tetralone (164.0–168.0 °C) [1]. The intermediate melting range of the 6‑hydroxy isomer facilitates recrystallization and handling under standard laboratory conditions without the need for specialized heating equipment.

Purification Crystallization Handling

Procurement-Driven Application Scenarios for 6-Hydroxy-1-tetralone


Dual Adenosine A₁/A₂A Receptor Antagonist Lead Generation

Medicinal chemistry groups targeting Parkinson's or Alzheimer's disease can utilize 6‑hydroxy-1-tetralone as a core scaffold for synthesizing 2‑benzylidene‑1‑tetralone derivatives. The C6‑hydroxy substituent uniquely enables balanced dual A₁/A₂A receptor antagonism (Ki < 7 μM), a profile not achievable with the 5‑ or 7‑hydroxy isomers [1]. This regiospecificity makes the compound a strategic starting material for libraries seeking both cognitive and motor‑symptom benefits.

Selective Hydroxyl Functionalization via pKa‑Driven Alkylation

The markedly lower pKa of 6‑hydroxy-1-tetralone (7.74) compared to its 5‑ and 7‑hydroxy analogs (pKa ~9.4) permits selective deprotonation and subsequent alkylation/acylation under mild basic conditions (e.g., K₂CO₃ in acetone) . This property is exploited in the high‑yield (97%) benzylation of the 6‑hydroxyl group to generate protected intermediates without affecting other functionalities, a key advantage in convergent synthesis routes .

Stoichiometry‑Controlled Oxidative Derivatization

Process chemists can leverage the distinct DDQ oxidation behavior of 6‑hydroxytetralins to selectively access either 6‑hydroxytetralin‑1‑ones (2 eq. DDQ) or 1‑alkoxy derivatives (1 eq. DDQ) [2]. This tunable oxidation pathway is not reported for other hydroxy‑tetralone isomers and provides a predictable entry into quinone methide intermediates and functionalized tetralone building blocks for natural product synthesis.

Total Synthesis of Harringtonolide and Related Norditerpenoids

6‑Hydroxy-1-tetralone serves as a critical small‑molecule building block in the retrosynthetic strategy toward Harringtonolide, a norditerpenoid natural product with anticancer and antiviral activities [3]. The compound undergoes sequential Robinson annulation, hydrogenation, and bromination to construct the complex tetracyclic framework, demonstrating its value in challenging natural product total synthesis campaigns.

Quote Request

Request a Quote for 6-Hydroxy-1-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.